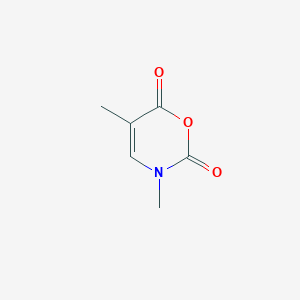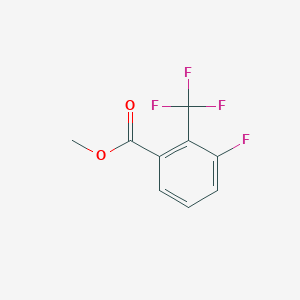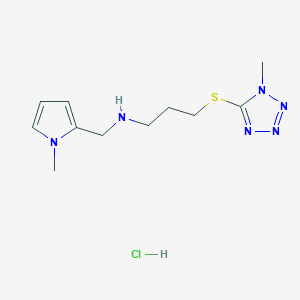
C11H19ClN6S
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C11H19ClN6S is a chemical entity that has garnered attention in various scientific fields due to its unique properties and potential applications This compound is characterized by its complex structure, which includes a combination of carbon, hydrogen, chlorine, nitrogen, and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C11H19ClN6S involves multiple steps, each requiring specific reagents and conditions. One common synthetic route begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. For instance, the preparation method may involve the use of 6-methylpyrimidyl-2,4(1H,3H)-dione as an initial raw material, followed by 6-site methyl oxidation and 5-site hydrogen chlorination . The resulting intermediate is then reduced and condensed with 2-aminopyrrolidine or its corresponding salts to obtain the target compound .
Industrial Production Methods
Industrial production of This compound typically involves scaling up the laboratory synthesis methods to accommodate larger quantities. The process is optimized to ensure high yield, purity, and cost-effectiveness. The reaction conditions are carefully controlled to maintain the stability of the compound and minimize the formation of by-products. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the final product meets the required quality standards.
Chemical Reactions Analysis
Types of Reactions
C11H19ClN6S: undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products.
Common Reagents and Conditions
The reactions of This compound typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or chromium trioxide . Reduction reactions may require reducing agents like sodium borohydride or lithium aluminum hydride . Substitution reactions often involve the use of halogenating agents or nucleophiles under controlled temperature and pressure conditions.
Major Products Formed
The major products formed from the reactions of This compound depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield sulfoxides or sulfones , while reduction reactions may produce amines or thiols . Substitution reactions can result in a variety of substituted derivatives, depending on the nature of the substituent introduced.
Scientific Research Applications
C11H19ClN6S: has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role in drug development.
Mechanism of Action
The mechanism of action of C11H19ClN6S involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to the accumulation or depletion of specific metabolites. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
C11H19ClN6S: can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with analogous structures or functional groups, such as:
C11H19ClN6O: A compound with a similar structure but containing an oxygen atom instead of sulfur.
C11H19BrN6S: A compound with a similar structure but containing a bromine atom instead of chlorine.
C11H19ClN5S: A compound with a similar structure but containing one less nitrogen atom.
The uniqueness of This compound lies in its specific combination of atoms and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H19ClN6S |
|---|---|
Molecular Weight |
302.83 g/mol |
IUPAC Name |
N-[(1-methylpyrrol-2-yl)methyl]-3-(1-methyltetrazol-5-yl)sulfanylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H18N6S.ClH/c1-16-7-3-5-10(16)9-12-6-4-8-18-11-13-14-15-17(11)2;/h3,5,7,12H,4,6,8-9H2,1-2H3;1H |
InChI Key |
UEPMWSAIMYJOOS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1CNCCCSC2=NN=NN2C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-[[4-[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoyl]amino]ethyl]-5-methoxy-1H-indole-2-carboxylic acid](/img/structure/B12622451.png)
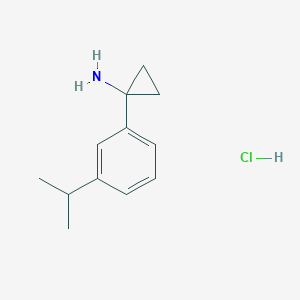
![1-Naphthalen-1-yl-6-[3-[4-(3-pyren-1-ylphenyl)phenyl]phenyl]pyrene](/img/structure/B12622464.png)
![2-[5-(3-chlorophenyl)-4,6-dioxo-2-phenylhexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-3-yl]benzoic acid](/img/structure/B12622481.png)
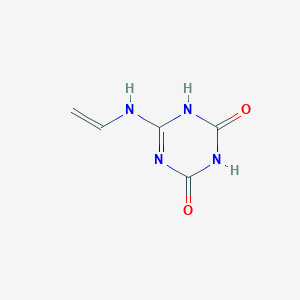
![1H-pyrrolo[2,3-b]pyridin-3-amine, 5-chloro-2-ethyl-](/img/structure/B12622489.png)
![1-(4-Fluorophenyl)-2-{[(1R)-1-phenylethyl]amino}ethan-1-one](/img/structure/B12622495.png)
![2-Iodo-N-methyl-N-[3-(trimethylsilyl)prop-2-yn-1-yl]benzamide](/img/structure/B12622496.png)

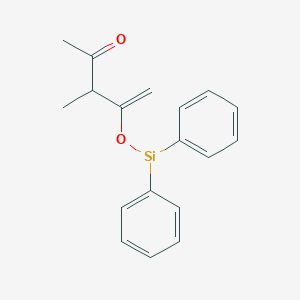

![1-Oxa-5-thia-9-azaspiro[5.5]undecane](/img/structure/B12622521.png)
